molecular formula C14H15N3 B8643830 5-cyano-3-(piperidin-4-yl)-1H-indole

5-cyano-3-(piperidin-4-yl)-1H-indole

Cat. No. B8643830
M. Wt: 225.29 g/mol
InChI Key: FKYYQTPGCWRMGM-UHFFFAOYSA-N
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Description

5-cyano-3-(piperidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C14H15N3 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-3-(piperidin-4-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-3-(piperidin-4-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-cyano-3-(piperidin-4-yl)-1H-indole

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

3-piperidin-4-yl-1H-indole-5-carbonitrile

InChI

InChI=1S/C14H15N3/c15-8-10-1-2-14-12(7-10)13(9-17-14)11-3-5-16-6-4-11/h1-2,7,9,11,16-17H,3-6H2

InChI Key

FKYYQTPGCWRMGM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.92 gm (2.9 mMol) 5-cyano-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, 1.85 gm (29.3 mMol) ammonium formate and 0.26 gm 5% palladium on carbon in 40 mL methanol were stirred at reflux for 45 minutes. The reaction mixture was then filtered through a pad of Celite and the filtrate concentrated under reduced pressure. The residue was subjected to flash silica gel chromatography, eluting with dichloromethane containing 20% methanol and 2% ammonium hydroxide. Fractions shown to contain product were combined and concentrated under reduced pressure to give 0.36 gm (55%) of the title compound.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
55%

Synthesis routes and methods II

Procedure details

A stirred solution of 3-[1-(t-butoxycarbonyl)-4-piperidyl]-5-cyanoindole (8.4 g, 25.8 mmol) in methanol (260 mL) was treated with 4N hydrochloric acid in dioxane (64 mL, 256 mmol). After stirring at ambient temperature for 2 hours, the solution was concentrated. The residue was neutralized with 1N NaOH, extracted with ethyl acetate, dried, and concentrated to afford the product as a white solid (5.29 g, 91%). 1H-NMR δ(CDCl3) 8.59 (br s, 1 H), 8.00 (s, 1 H), 7.40 (s, 2 H), 7.09 (s, 1 H), 3.23 (br d, 1 H), 2.93 (m, 1 H), 2.81 (br t, 2 H), 2.01 (m, 2 H), 1.66 (m, 4 H).
Name
3-[1-(t-butoxycarbonyl)-4-piperidyl]-5-cyanoindole
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Yield
91%

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